6-bromo-2-cyclohexyl-1H-quinazolin-4-one
Description
Properties
IUPAC Name |
6-bromo-2-cyclohexyl-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O/c15-10-6-7-12-11(8-10)14(18)17-13(16-12)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHRETGNIHZMHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC(=O)C3=C(N2)C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C2=NC(=O)C3=C(N2)C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation and Benzoxazinone Formation
The anthranilic acid derivative is acylated with an acid chloride to form an intermediate amide. For example, treatment with cyclohexanecarbonyl chloride yields N-(6-bromoanthraniloyl)cyclohexanamide . Subsequent dehydration using acetic anhydride generates a benzoxazinone intermediate, which serves as the electrophilic precursor for amine condensation.
Amine Condensation and Cyclization
Condensation of the benzoxazinone with cyclohexylamine in a polar aprotic solvent (e.g., DMF) at 80–100°C facilitates nucleophilic attack at the C2 position, forming a diamide intermediate. Intramolecular cyclodehydration under acidic conditions (e.g., HCl/EtOH) completes the quinazolinone ring, yielding 6-bromo-2-cyclohexyl-1H-quinazolin-4-one. This method achieves moderate yields (65–75%) but requires rigorous purification to isolate the final product.
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Acylation | Cyclohexanecarbonyl chloride | 85 |
| Benzoxazinone formation | Acetic anhydride, 120°C | 78 |
| Cyclization | Cyclohexylamine, HCl/EtOH | 71 |
A radical-mediated alkylation strategy enables direct introduction of the cyclohexyl group at C2 without pre-functionalization. This method employs 6-bromoquinazolin-4(3H)-one as the starting material and utilizes a hypervalent iodine reagent (PhI(O2CCF3)2) with sodium azide (NaN3) in 2,2,2-trifluoroethanol (TFE):
Reaction Mechanism
The process initiates with the generation of a nitrogen-centered radical from NaN3, which abstracts a hydrogen atom from cyclohexane to form a cyclohexyl radical. This radical couples with the quinazolin-4-one at C2, followed by oxidation to yield the alkylated product. Control experiments using TEMPO confirm the radical pathway.
Optimization and Scope
Key parameters include:
-
Solvent : TFE enhances radical stability and reaction efficiency.
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Stoichiometry : A 10:1 molar ratio of cyclohexane to quinazolinone ensures sufficient radical flux.
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Additives : PhI(O2CCF3)2 (2.5 equiv) and NaN3 (2.5 equiv) are added incrementally to minimize side reactions.
The method achieves a 71% yield for analogous iodo derivatives, suggesting comparable efficiency for bromo substrates under optimized conditions.
Copper-Catalyzed Cyclocondensation of Isocyanides
While primarily used for 3-substituted quinazolinones, copper-catalyzed reactions offer a modular approach to heterocycle assembly. Adapting this method for 2-cyclohexyl substitution requires strategic modifications:
Substrate Design
Ethyl 2-isocyanobenzoate serves as the isocyanide precursor. Cyclohexylamine is introduced during the cyclocondensation step, where Cu(OAc)2 mediates the coupling between the isocyanide and amine.
Limitations and Adjustments
The standard protocol favors 3-alkylation, but substituting the amine (e.g., using 2-cyclohexylethylamine) and adjusting reaction temperatures (e.g., microwave irradiation at 150°C) may redirect substitution to C2. Reported yields for 3-alkyl analogs range from 57% to 77%, indicating potential viability with further optimization.
Acid-Mediated Cyclization Using Polyphosphoric Acid (PPA)
PPA facilitates cyclization of brominated anthranilamide derivatives to quinazolinones. Although originally demonstrated for 6-bromo-4-hydroxyquinolin-2(1H)-one, this method can be adapted for cyclohexyl incorporation:
Synthetic Pathway
-
Amide Formation : 6-Bromoanthranilic acid is condensed with cyclohexanecarboxylic acid in the presence of PPA.
-
Cyclization : Heating the intermediate amide at 120°C in PPA induces intramolecular cyclization, forming the quinazolinone ring.
This one-pot method simplifies purification but suffers from lower yields (50–60%) due to competing side reactions.
Comparative Analysis of Synthetic Methods
The table below evaluates the four methods based on efficiency, scalability, and practicality:
| Method | Yield (%) | Scalability | Key Advantage | Limitation |
|---|---|---|---|---|
| Multi-Step Synthesis | 65–75 | High | Precise substitution control | Lengthy purification steps |
| Metal-Free Alkylation | ~70 | Moderate | Radical-based selectivity | Excess cyclohexane required |
| Copper-Catalyzed | 57–77 | Low | Modular substrate scope | Requires 3-substitution redesign |
| PPA Cyclization | 50–60 | Moderate | One-pot simplicity | Moderate yields |
Mechanistic Insights and Reaction Optimization
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-cyclohexylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinazolinone derivatives with different functional groups.
Scientific Research Applications
6-Bromo-2-cyclohexylquinazolin-4(3H)-one is primarily used in proteomics research . It can be used as a probe to study protein interactions and functions. Additionally, it may have applications in the development of new pharmaceuticals and chemical biology research.
Mechanism of Action
The exact mechanism of action for 6-Bromo-2-cyclohexylquinazolin-4(3H)-one is not well-documented. it is likely to interact with specific molecular targets, such as proteins or enzymes, to exert its effects. The pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects on Melting Points : Aromatic substituents (e.g., 4-fluorophenyl in compound 3b) yield higher melting points (235–237°C) compared to aliphatic groups, likely due to enhanced π-π stacking . The cyclohexyl group may reduce melting points via steric hindrance.
- Spectral Signatures: The C=O stretch in IR spectra is consistent (~1670–1675 cm⁻¹) across quinazolinones. Aromatic protons in 2-aryl derivatives show distinct 1H-NMR shifts (δ 7.8–8.2), whereas cyclohexyl protons would resonate at δ 1.0–2.5 .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-bromo-2-cyclohexyl-1H-quinazolin-4-one?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of 6-bromo-2-cyclohexyl-(4H)-benzo[1,3]oxazin-4-one with nitrogen-containing nucleophiles (e.g., hydrazine hydrate or amines). Refluxing in glacial acetic acid for 3–4 hours under controlled temperature (120–130°C) is a common procedure, followed by recrystallization in ethanol to isolate the product. TLC using cyclohexane:ethyl acetate (2:1) is employed to confirm purity .
Q. How is this compound characterized using spectroscopic methods?
- Methodological Answer : Key techniques include:
- FT-IR : Identifies functional groups (e.g., C=O at ~1705 cm⁻¹, C-Br at ~528 cm⁻¹).
- 1H/13C NMR : Confirms substituent positions (e.g., δ 2.51 ppm for cyclohexyl protons in DMSO-d6).
- LC-MS : Validates molecular weight (e.g., [M]+ peaks at m/z 391/393).
- TLC : Monitors reaction progress and purity using silica gel plates .
Q. What solvents and conditions are optimal for recrystallization?
- Methodological Answer : Ethanol (super dry) is preferred for recrystallization due to its polarity and ability to dissolve intermediates while precipitating pure quinazolinone derivatives. Ethyl acetate:cyclohexane mixtures (1:1) are effective for TLC mobile phases to separate byproducts .
Advanced Research Questions
Q. How can synthetic protocols be optimized to improve yield and purity?
- Methodological Answer :
- Reagent selection : Substituting amino reagents (e.g., metformin vs. hydrazine) impacts yield (e.g., 70% for BQ1 vs. 75% for hydrazine derivatives) .
- Temperature control : Maintaining 120–130°C during reflux minimizes side reactions.
- Purification : Sequential recrystallization in ethanol and column chromatography enhances purity (>98%) .
Q. What methodologies are recommended for evaluating pharmacological activity?
- Methodological Answer :
- In vitro assays : Minimum inhibitory concentration (MIC) tests for antimicrobial activity using bacterial/fungal strains.
- In vivo models : Analgesic activity via rodent tail-flick or writhing tests, with dose-response curves (e.g., 50–100 mg/kg) .
- Docking studies : In silico profiling (e.g., AutoDock Vina) predicts binding affinity to target receptors .
Q. How do structural modifications influence biological activity?
- Methodological Answer :
- Substituent effects : Electron-withdrawing groups (e.g., nitro) enhance antimicrobial activity, while bulky cyclohexyl groups improve metabolic stability.
- SAR analysis : Compare IC50 values across derivatives (e.g., 3-nitrophenyl analogs show higher potency than phenyl derivatives) .
Q. How can contradictions in pharmacological or spectral data be resolved?
- Methodological Answer :
- Triangulation : Cross-validate NMR/LC-MS data with elemental analysis.
- Methodological audits : Check for variations in assay conditions (e.g., receptor diversity in computational models) that may explain divergent results .
Q. What strategies ensure compound stability during storage?
- Methodological Answer :
- Storage : Desiccate at –20°C in amber vials to prevent photodegradation.
- Purity checks : Periodic TLC/HPLC analysis detects decomposition (e.g., hydrolyzed byproducts) .
Q. How should researchers address conflicting spectral data during structural elucidation?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
